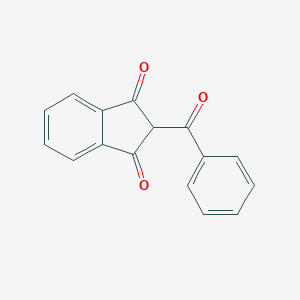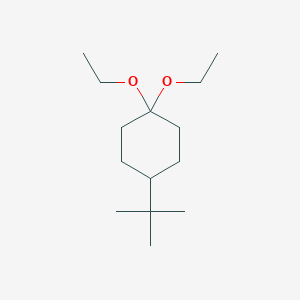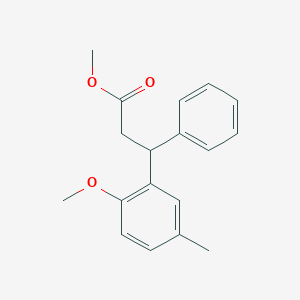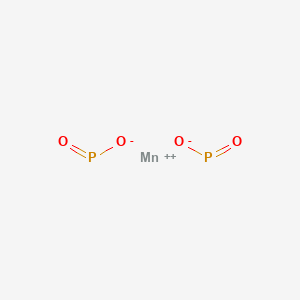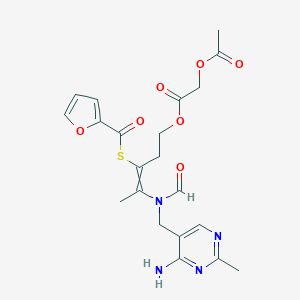
Acefurtiamine
Übersicht
Beschreibung
Acefurtiamin ist eine chemische Verbindung, die als Analogon von Vitamin B1 (Thiamin) fungiert. Es ist bekannt für seine analgetischen Eigenschaften und zeigt eine ähnliche Aktivität wie das Thiamin-Derivat Clomethiazol . Die Verbindung hat die Summenformel C21H24N4O7S und eine molare Masse von 476,50 g·mol−1 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Acefurtiamin umfasst mehrere Schritte, beginnend mit der Bildung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Zu den wichtigsten Schritten gehören:
Bildung des Pyrimidinrings: Dies beinhaltet die Reaktion geeigneter Vorläufer, um die Pyrimidinringstruktur zu bilden.
Einführung des Furanrings: Der Furanring wird durch eine Reihe von Reaktionen mit Furanderivaten eingeführt.
Bildung der Thioester-Bindung: Die Thioester-Bindung wird durch Reaktion der Pyrimidin- und Furanderivate unter bestimmten Bedingungen gebildet.
Acetylierung: Der letzte Schritt beinhaltet die Acetylierung, um den Acetyloxyacetat-Ester zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Acefurtiamin folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Acefurtiamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter Gruppen durch andere funktionelle Gruppen.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Nucleophile, werden für Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Acefurtiamin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Thiamin-Analoga verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf biologische Systeme untersucht, insbesondere ihre GABAerge Aktivität.
Medizin: Acefurtiamin wird auf seine potenziellen analgetischen Eigenschaften und seine Rolle als Vitamin-B1-Analogon untersucht.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der analytischen Chemie verwendet
Wirkmechanismus
Acefurtiamin übt seine Wirkung aus, indem es als GABA-Agonist wirkt, ähnlich dem Thiamin-Derivat Clomethiazol. Es interagiert mit GABA-Rezeptoren im zentralen Nervensystem und führt zu analgetischen Wirkungen. Zu den molekularen Zielstrukturen der Verbindung gehören GABA-Rezeptoren und assoziierte Signalwege .
Analyse Chemischer Reaktionen
Types of Reactions
Acefurtiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Substitution reactions involve the replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Acefurtiamine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity of thiamine analogs.
Biology: The compound is studied for its effects on biological systems, particularly its GABAergic activity.
Medicine: this compound is investigated for its potential analgesic properties and its role as a vitamin B1 analog.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
Acefurtiamine exerts its effects by acting as a GABA agonist, similar to the thiamine derivative clomethiazole. It interacts with GABA receptors in the central nervous system, leading to analgesic effects. The compound’s molecular targets include GABA receptors and associated pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clomethiazol: Ein Thiamin-Derivat mit ähnlicher GABAerger Aktivität.
Thiamin (Vitamin B1): Die Stammverbindung mit essentiellen Funktionen im Stoffwechsel.
Furylverbindungen: Verbindungen, die den Furanring enthalten, der verschiedene biologische Aktivitäten aufweist
Einzigartigkeit
Acefurtiamin ist einzigartig aufgrund seiner spezifischen Kombination aus einem Pyrimidinring, Furanring und Thioesterbindung, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen. Seine doppelte Rolle als Vitamin-B1-Analogon und Analgetikum hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUGVXNAHWTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864202 | |
| Record name | Acefurtiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10072-48-7 | |
| Record name | Acetic acid, 2-(acetyloxy)-, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(2-furanylcarbonyl)thio]-3-penten-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acefurtiamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acefurtiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACEFURTIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6APJ3D1308 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


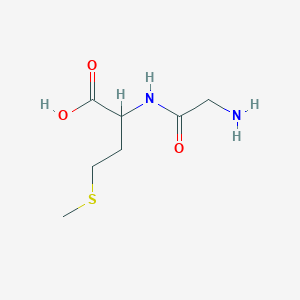
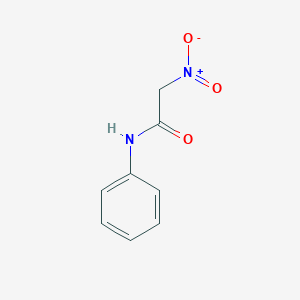
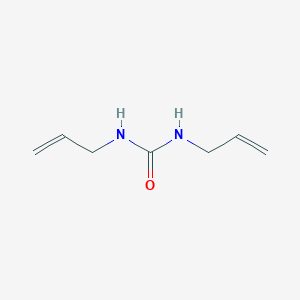
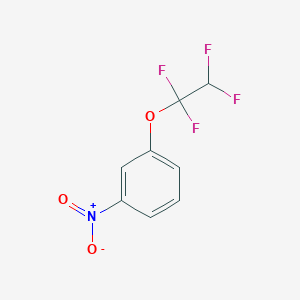
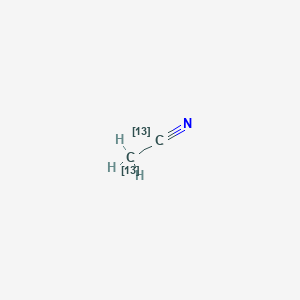
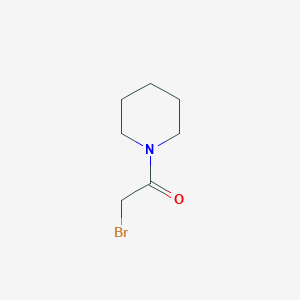

![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)
